molecular formula C₁₀H₇BrClNO₂ B1663424 5-Bromo-4-chloro-3-indolyl acetate CAS No. 3252-36-6

5-Bromo-4-chloro-3-indolyl acetate

Cat. No. B1663424
CAS RN: 3252-36-6
M. Wt: 288.52 g/mol
InChI Key: WPWLFFMSSOAORQ-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl acetate is a solid compound . It is an acetate ester obtained by the formal condensation of the carboxy group of acetic acid with the hydroxy group of 5-bromo-4-chloroindoxyl . It is used as a histochemical substrate for esterase .


Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-3-indolyl acetate involves the use of enzymes that metabolize phosphates and polyphosphates . The compound is also related to the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-3-indolyl acetate is C10H7BrClNO2 . Its average mass is 288.525 Da and its monoisotopic mass is 286.934875 Da .


Chemical Reactions Analysis

5-Bromo-4-chloro-3-indolyl acetate is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . This product immediately dimerizes to give an intensely blue product .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-3-indolyl acetate is a solid compound with a melting point of 106-107℃ and a boiling point of 429℃ . It has a density of 1.721 g/cm3 and a flash point of 213℃ . The compound is white to light yellow in color .

Safety And Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The compound is used as a substrate for beta-galactosidase, which is used in various histological and molecular biology techniques . It is also used in the detection of enzyme activity in histochemistry and bacteriology . The future directions of this compound could involve further exploration of its use in these areas.

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)15-8-4-13-7-3-2-6(11)10(12)9(7)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWLFFMSSOAORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186238
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl acetate

CAS RN

3252-36-6
Record name 5-Bromo-4-chloro-3-indolyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3252-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloroindoxyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003252366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-chloroindoxyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
H Arakawa, M Maeda, A Tsuji - Analytical biochemistry, 1991 - Elsevier
Chemiluminescent assays of various enzymes have been developed using indoxyl derivatives as substrates. The principle of the method is as follows: an enzyme causes hydrolysis of …
Number of citations: 66 www.sciencedirect.com
A Haas, MGV Mallinckrodt - Electrophoresis, 1990 - Wiley Online Library
… splitting isoenzymes can be visualized and clearly distinguished from arylesterases and phosphatases by using 3-naphtyl acetate, paraoxon, 5-bromo-4-chloro-3-indolyl acetate and 5-…
M Ikeda, DS Clark - Biotechnology and bioengineering, 1998 - Wiley Online Library
… One positive clone exhibiting thermophilic ester-hydrolyzing activity was directly detected by an in situ plate assay using the chromogenic substrate 5-bromo-4chloro-3-indolyl-acetate. …
Number of citations: 98 onlinelibrary.wiley.com
WQ Xie, BA Whitton, JW Simon, K Jäger… - Journal of …, 1989 - Am Soc Microbiol
… No color reaction was detected when 5-bromo4-chloro-3-indolyl acetate was used in place … The indole phosphate hydrolase does not cleave 5-bromo4-chloro-3-indolyl acetate, …
Number of citations: 15 journals.asm.org
MGZ Girgis, J Schwencke - Microbiology, 1993 - microbiologyresearch.org
… Three different substrates (1 m~ final concentration; all from Sigma) were used : 8-naphthyl propionate, 3-indoxyl acetate and 5bromo-4-chloro-3-indolyl acetate (BCIA). Esterases …
Number of citations: 50 www.microbiologyresearch.org
L Plegt, RJ Bino - Molecular and general genetics Mgg, 1989 - Springer
Beta-glucuronidase (GUS) was histochemically analyzed in anthers and pollen of potato, tobacco and tomato. GUS activity was determined in transgenic plants containing a chimaeric …
Number of citations: 145 link.springer.com
S Nagata, H Tomida, H Iwai-Hirose, HN Tanaka… - RSC …, 2019 - pubs.rsc.org
… available 1-acetyl-5-bromo-4-chloro-3-indolyl acetate according to the literature. 11b To 95… was added portionwise 1-acetyl-5-bromo-4-chloro-3-indolyl acetate (1.00 g, 3.04 mmol) at 0 C…
Number of citations: 2 pubs.rsc.org
WC Mak, KK Sin, CPY Chan, LW Wong… - Biosensors and …, 2011 - Elsevier
… In our study, the indigo precursor 5-bromo-4-chloro-3-indolyl acetate (BCIA) was chosen as the model compound. BCIA is a colourless compound which produces acetic acid and a …
Number of citations: 21 www.sciencedirect.com
AD Salama, T Dougan, JB Levy, HT Cook… - American journal of …, 2002 - Elsevier
Goodpasture's disease is characterized by rapidly progressive glomerulonephritis, often accompanied by pulmonary hemorrhage, in association with deposition of antibodies in a linear …
Number of citations: 172 www.sciencedirect.com
RL DeGrandchamp, KR Reuhl, RE Lowndes - Toxicology and applied …, 1990 - Elsevier
… Direct fixation and substitution of the substrate 5-bromo-4chloro-3-indolyl acetate (Sigma) for 5-bromo-3-indolyl acetate yielded superior localization and demarcation of endplate AChE. …
Number of citations: 33 www.sciencedirect.com

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